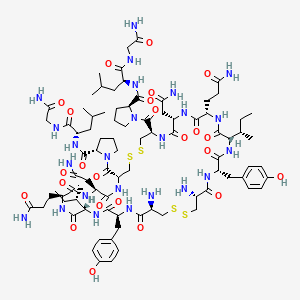

Oxytocin parallel dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C86H132N24O24S4 |

|---|---|

Molecular Weight |

2014.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-bis[(2S)-butan-2-yl]-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-137-138-40-60(86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118)106-78(126)58(34-66(92)116)102-76(124)52(24-26-64(90)114)98-84(132)70(44(8)10-2)108-80(128)56(32-46-17-21-48(112)22-18-46)100-72(120)50(88)38-136-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |

InChI Key |

QJTGOPRBCPCYLF-AQFNFDSMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)[C@@H](C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)C(C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Oxytocin Parallel Dimer: A Technical Guide to its Discovery, Characterization, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide hormone renowned for its pivotal role in social bonding, parturition, and lactation, has long been a subject of intense scientific scrutiny. Beyond its well-documented monomeric form, a dimeric variant—the oxytocin parallel dimer—has emerged as a fascinating molecule with unique pharmacological properties. This disulfide-bridged homodimer, while exhibiting oxytocic and vasopressin-like activities, displays a characteristically lower potency compared to its monomeric counterpart.[1][2] The exploration of oxytocin dimers opens new avenues for understanding the structure-activity relationships of neuropeptide signaling and presents novel opportunities for the design of therapeutic agents with modulated activity and potentially improved toxicological profiles.[1][2]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the this compound. It is designed to furnish researchers, scientists, and drug development professionals with the detailed methodologies and quantitative data necessary to further investigate this intriguing molecule. The guide includes in-depth experimental protocols, a summary of receptor activation and binding affinity data, and visual representations of the pertinent signaling pathways and experimental workflows.

Quantitative Data Summary

The biological activity of the this compound has been assessed across the family of oxytocin and vasopressin receptors. The following tables summarize the available quantitative data on receptor activation (EC50) and binding affinity (Ki), providing a comparative view of its potency relative to monomeric oxytocin.

| Ligand | OTR (EC50, nM) | V1aR (EC50, nM) | V1bR (EC50, nM) | V2R (EC50, nM) |

| Oxytocin (Monomer) | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |

| This compound | 10-100 fold reduced potency compared to Oxytocin | 10-100 fold reduced potency compared to Oxytocin | 10-100 fold reduced potency compared to Oxytocin | 10-100 fold reduced potency compared to Oxytocin |

Table 1: Receptor Activation (EC50) of this compound. EC50 values represent the concentration of the ligand that elicits a half-maximal response. While direct numerical values for the parallel dimer were not found in the search results, a consistent observation of 10 to 100-fold reduced potency compared to monomeric oxytocin is reported.[3]

| Ligand | OTR (Ki, nM) | V1aR (Ki, nM) | V1bR (Ki, nM) | V2R (Ki, nM) |

| Oxytocin (Monomer) | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |

| This compound | Data not available | Data not available | Data not available | Data not available |

Table 2: Receptor Binding Affinity (Ki) of this compound. Ki values represent the inhibition constant, indicating the binding affinity of the ligand to the receptor. Specific Ki values for the this compound were not available in the provided search results.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general method for the synthesis of the this compound using Fmoc-based solid-phase peptide synthesis with orthogonal cysteine-protecting groups.[4][5]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Orthogonal cysteine protecting groups (e.g., Trt and Acm)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Oxidizing agent for disulfide bond formation (e.g., iodine)

-

Solvents: DMF, DCM, Acetonitrile, Water

-

HPLC for purification

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the oxytocin sequence. Use appropriate coupling reagents and a base. For the two cysteine residues, use orthogonally protected derivatives (e.g., Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH).

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Orthogonal Deprotection (First Cysteine Pair): Selectively remove the first orthogonal protecting group (e.g., Trt) while the peptide is still on the resin.

-

On-Resin Dimerization (First Disulfide Bond): Induce the formation of the first intermolecular disulfide bond between two peptide chains on the resin using a mild oxidizing agent. This step is performed under conditions that favor intermolecular dimerization.

-

Orthogonal Deprotection (Second Cysteine Pair): Remove the second orthogonal protecting group (e.g., Acm).

-

On-Resin Dimerization (Second Disulfide Bond): Form the second intermolecular disulfide bond using an oxidizing agent like iodine.

-

Cleavage and Global Deprotection: Cleave the dimer from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Receptor Activation Assays

The oxytocin receptor (OTR) and vasopressin V1a and V1b receptors are primarily Gq-coupled.[9] Their activation leads to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade. The IP-One assay is a competitive immunoassay that quantifies IP1 levels.

Materials:

-

Cells expressing the target receptor (OTR, V1aR, or V1bR)

-

IP-One Assay Kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and lysis buffer)

-

Ligands: this compound, monomeric oxytocin (positive control)

-

Assay plates (e.g., 384-well)

-

Plate reader capable of HTRF (Homogeneous Time-Resolved Fluorescence)

Methodology:

-

Cell Seeding: Seed the receptor-expressing cells into the assay plate and incubate to allow for cell attachment.

-

Ligand Stimulation: Add varying concentrations of the this compound and control ligands to the cells.

-

Incubation: Incubate the plate to allow for receptor activation and IP1 accumulation.

-

Cell Lysis and Detection: Add the IP-One assay reagents (IP1-d2 and anti-IP1 antibody) to lyse the cells and initiate the competitive immunoassay.

-

HTRF Reading: Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: Calculate EC50 values from the dose-response curves.

The vasopressin V2 receptor is Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[10]

Materials:

-

Cells expressing the V2 receptor

-

cAMP Assay Kit (e.g., LANCE Ultra cAMP Kit)

-

Ligands: this compound, vasopressin (positive control)

-

Assay plates

-

Plate reader capable of detecting the assay signal (e.g., TR-FRET)

Methodology:

-

Cell Seeding: Plate the V2 receptor-expressing cells in the assay plate.

-

Ligand Stimulation: Treat the cells with different concentrations of the this compound and vasopressin.

-

Incubation: Incubate to allow for cAMP production.

-

Detection: Add the cAMP assay reagents according to the manufacturer's instructions to quantify intracellular cAMP levels.

-

Signal Measurement: Measure the signal using a compatible plate reader.

-

Data Analysis: Determine the EC50 values from the resulting dose-response curves.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the this compound for its target receptors.[11]

Materials:

-

Membrane preparations from cells expressing the target receptor

-

Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-Oxytocin)

-

Unlabeled ligands: this compound, monomeric oxytocin

-

Binding buffer

-

Filter plates and vacuum manifold

-

Scintillation counter

Methodology:

-

Assay Setup: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand (this compound or monomeric oxytocin).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor ligand. Calculate the IC50 value (the concentration of competitor that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

The this compound, like monomeric oxytocin, is expected to activate the canonical signaling pathways of the oxytocin and vasopressin receptors. The primary pathway for the oxytocin receptor is through Gq, leading to an increase in intracellular calcium.

Caption: Gq Signaling Pathway of the Oxytocin Receptor.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the this compound.

Caption: Workflow for Oxytocin Dimer Characterization.

References

- 1. Solid-phase synthesis and biological activity of the parallel dimer of deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

- 6. Determination of oxytocin in biological samples by isocratic high-performance liquid chromatography with coulometric detection using C18 solid-phase extraction and polyclonal antibody-based immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

In Vitro Biological Activity of Oxytocin Parallel Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of the oxytocin parallel dimer, a synthetic disulfide-bridged homodimer of the neuropeptide oxytocin. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in various physiological processes, including parturition, lactation, and social behavior. Its effects are mediated through the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The synthesis of oxytocin analogs, including dimeric forms, is a strategy employed to investigate structure-activity relationships and develop novel therapeutics with altered pharmacological profiles. The this compound consists of two oxytocin monomers linked by two disulfide bridges between their respective cysteine residues at positions 1 and 6, with the peptide chains oriented in the same direction.

Quantitative Biological Activity

The in vitro biological activity of the this compound has been reported to be significantly lower than that of the native oxytocin monomer. The available data from various assays consistently indicate a potency that is a fraction of the parent molecule.[1][2][3]

| Compound | Biological Activity (Relative to Oxytocin) | Assay Type(s) | Reference |

| This compound | 0.2% - 6% | Uterotonic and other bioassays | [1][4] |

It has been hypothesized that the observed biological activity of the dimer may, in part, be attributable to its slow dissociation back to the monomeric form under experimental conditions.[1] However, more recent research on other neuropeptide dimers suggests that dimerization itself can be a strategy to modulate pharmacology and that monomer formation is not always a prerequisite for receptor activation.[5] Dimerization has been shown to potentially lead to more prolonged biological effects.[1]

Experimental Protocols

Detailed experimental protocols for the specific assessment of the this compound are not extensively published. However, based on standard methodologies for characterizing ligands of the oxytocin receptor, the following protocols are representative of the techniques likely employed.

Synthesis of this compound

The synthesis of oxytocin parallel dimers is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][4]

General Protocol:

-

Peptide Chain Assembly: The linear sequence of oxytocin is assembled on a solid support (resin).

-

Orthogonal Thiol Protection: The cysteine residues at positions 1 and 6 are protected with orthogonal protecting groups to allow for selective disulfide bond formation.

-

Dimerization: Two resin-bound peptide chains are cleaved and purified. The purified linear peptides are then subjected to controlled oxidation conditions to facilitate the formation of the two intermolecular disulfide bridges in a parallel orientation.

-

Purification: The resulting parallel dimer is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and structure.

Radioligand Binding Assay

Receptor binding assays are performed to determine the affinity of the this compound for the oxytocin receptor.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

-

Competition Binding: A fixed concentration of a radiolabeled oxytocin receptor antagonist (e.g., [³H]-vasopressin or a specific radio-iodinated OTR antagonist) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled this compound.

-

Incubation: The reaction is incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibitory constant (Ki) of the this compound.

Functional Assays

Functional assays are crucial to determine whether the this compound acts as an agonist, antagonist, or partial agonist at the oxytocin receptor.

The primary signaling pathway of the oxytocin receptor involves the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and subsequent mobilization of intracellular calcium ([Ca²⁺]i).

Protocol Outline:

-

Cell Culture: Cells expressing the oxytocin receptor are seeded in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The this compound is added to the wells at various concentrations.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ (half-maximal effective concentration) for agonists or the IC₅₀ (half-maximal inhibitory concentration) for antagonists.

Signaling Pathways and Experimental Visualization

Oxytocin Receptor Signaling Pathway

The canonical signaling pathway activated by the oxytocin receptor is depicted below. It is presumed that the this compound, to the extent that it is an agonist, would activate this same pathway.

Caption: Canonical Oxytocin Receptor Signaling Pathway.

Experimental Workflow for In Vitro Activity Assessment

The logical flow for characterizing the in vitro biological activity of the this compound is outlined in the following diagram.

Caption: Experimental Workflow for In Vitro Characterization.

Logical Relationship of Oxytocin and its Parallel Dimer

The structural and functional relationship between oxytocin and its parallel dimer is based on the covalent linkage of two monomeric units. This dimerization can influence receptor interaction and subsequent biological activity.

References

- 1. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oxytocin antiparallel dimer | TargetMol [targetmol.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Structure and Conformation of Oxytocin Parallel Dimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytocin, a nonapeptide neurohormone, is renowned for its role in social bonding, childbirth, and lactation. Beyond its monomeric form, oxytocin can form dimeric structures, including parallel dimers, which exhibit unique biological properties. This technical guide provides a comprehensive overview of the structure, conformation, and biological implications of oxytocin parallel dimers. It delves into the synthetic methodologies, quantitative biological activity, and the experimental protocols used to characterize these complex molecules. Furthermore, this guide explores the signaling pathways associated with oxytocin and discusses the potential impact of dimerization on receptor activation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of peptide chemistry, pharmacology, and drug development.

Introduction

Oxytocin is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, featuring a disulfide bridge between the two cysteine residues. The formation of intermolecular disulfide bonds between two oxytocin monomers can lead to the creation of dimers. These dimers can exist in two distinct topological forms: parallel and antiparallel. The parallel dimer consists of two identical oxytocin molecules linked by two disulfide bridges between the corresponding cysteine residues (Cys1-Cys1' and Cys6-Cys6'). This guide focuses specifically on the structure and conformation of the oxytocin parallel dimer.

The study of oxytocin dimers is crucial for understanding the full spectrum of oxytocin's biological activities and for the development of novel therapeutics with modified pharmacokinetic and pharmacodynamic profiles. While generally less potent than the monomeric form, the dimeric structures may offer advantages in terms of stability and duration of action[1].

Synthesis of this compound

The synthesis of oxytocin parallel dimers is a complex process that requires precise control over disulfide bond formation. Modern synthetic strategies predominantly employ solid-phase peptide synthesis (SPPS) with orthogonal protecting groups for the cysteine residues.

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protection

A common approach involves the assembly of the linear oxytocin peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry[2][3][4]. To direct the formation of the parallel dimer, the cysteine residues are protected with different, orthogonally removable protecting groups. For instance, one cysteine might be protected with an acid-labile group while the other is protected with a group that is stable to acid but removable under specific conditions.

A detailed experimental workflow for the solid-phase synthesis of an this compound is presented below.

Structural and Conformational Analysis

To date, no experimentally determined high-resolution 3D structure of the this compound has been deposited in the Protein Data Bank (PDB). Therefore, our understanding of its conformation relies on spectroscopic methods and molecular modeling.

Spectroscopic Characterization

Circular Dichroism (CD) spectroscopy is a valuable tool for assessing the secondary structure of peptides. Studies on vasopressin dimers, which are structurally similar to oxytocin dimers, suggest that parallel dimers tend to adopt more folded conformations compared to their antiparallel counterparts, which favor extended structures[1].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the conformation and dynamics of peptides in solution. While complete NMR structural determination of the this compound is challenging due to its flexibility and symmetry, chemical shift perturbations and Nuclear Overhauser Effect (NOE) data can offer insights into the proximity of protons and the overall fold of the dimer.

Molecular Modeling and Dynamics

In the absence of experimental structures, molecular modeling and molecular dynamics (MD) simulations are powerful tools to predict the 3D structure and conformational dynamics of the this compound.

A general protocol for conducting an MD simulation of a peptide dimer is outlined below.

Energetic calculations from modeling studies on vasopressin homodimers suggest that the antiparallel conformation is energetically more favorable than the parallel conformation[5].

Biological Activity and Quantitative Data

The biological activity of oxytocin parallel dimers has been evaluated in various assays. A consistent finding is that dimerization significantly reduces the potency of oxytocin.

| Compound | Assay | Relative Potency (% of Oxytocin) | Reference |

| This compound | Uterotonic (rat) | 0.2 - 6% | [2] |

| Deamino-oxytocin Parallel Dimer | Uterotonic (rat) | 0.1 - 2% | [6] |

| This compound | General Biological Activity | Low | [1] |

Table 1: Summary of Quantitative Biological Activity Data for Oxytocin Parallel Dimers

The reduced activity is hypothesized to be due to steric hindrance at the receptor binding site. However, some studies suggest that the dimers may act as prodrugs, slowly releasing the active monomer under physiological conditions, which could lead to a protracted biological response[1][6].

Oxytocin Receptor Interaction and Signaling

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The binding of oxytocin to the OTR can initiate multiple downstream signaling cascades.

Oxytocin Receptor Dimerization

There is growing evidence that GPCRs, including the OTR, can form homodimers and heterodimers[7][8]. This dimerization can influence ligand binding, signaling, and receptor trafficking. The interaction of an this compound with a dimeric OTR is a complex scenario that could involve various binding modes and subsequent signaling outcomes.

Signaling Pathways

The canonical signaling pathway for oxytocin involves the coupling of the OTR to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The significantly lower potency of the this compound suggests that its interaction with the OTR is less efficient at initiating this cascade compared to the monomer. The larger size of the dimer may impede optimal receptor conformation for G-protein coupling.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect OTR Dimerization

Co-IP is a technique used to study protein-protein interactions, including receptor dimerization.

Protocol:

-

Cell Culture and Transfection: Culture cells (e.g., HEK293T) and co-transfect with plasmids encoding OTR tagged with different epitopes (e.g., FLAG and HA).

-

Cell Lysis: Lyse the cells in a mild lysis buffer containing protease inhibitors to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the epitope tags (e.g., anti-FLAG antibody) coupled to agarose or magnetic beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the second epitope tag (e.g., anti-HA antibody). The presence of a band corresponding to the HA-tagged OTR indicates co-immunoprecipitation and, therefore, dimerization.

Bioluminescence Resonance Energy Transfer (BRET) Assay for OTR Dimerization

BRET is a powerful technique to study protein-protein interactions in living cells.

Protocol:

-

Construct Preparation: Create fusion constructs of OTR with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Culture and Transfection: Co-transfect cells with the OTR-Rluc and OTR-YFP constructs.

-

BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) to the cells and measure the light emission at the wavelengths corresponding to the donor and acceptor.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increased BRET ratio in cells co-expressing both constructs compared to control cells (expressing each construct alone) indicates that the donor and acceptor are in close proximity, suggesting receptor dimerization.

Conclusion and Future Directions

The this compound represents an intriguing modification of the native hormone with significantly altered biological activity. While synthetic methods for its preparation are well-established, a detailed understanding of its three-dimensional structure and its precise interaction with the oxytocin receptor remains an area of active investigation. The lack of high-resolution structural data is a key knowledge gap that, if filled, could pave the way for the rational design of novel dimeric ligands with tailored pharmacological profiles. Future research should focus on obtaining a crystal structure or detailed NMR-based structure of the this compound. Furthermore, elucidating the specific signaling pathways activated by the dimer and how they may differ from those activated by the monomer will be crucial for understanding its biological role and therapeutic potential. The development of more potent and stable oxytocin dimer analogues could lead to new therapeutic agents for a range of conditions, from preterm labor to social-affective disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

- 5. Nature-inspired dimerization as a strategy to modulate neuropeptide pharmacology exemplified with vasopressin and oxytocin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-phase synthesis and biological activity of the parallel dimer of deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Homo- and hetero-dimeric complex formations of the human oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigma of the Oxytocin Dimer: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Characterization, and Biological Activity of Oxytocin Dimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the oxytocin parallel dimer. While the natural in vivo occurrence and physiological relevance of this molecule remain unsubstantiated by current research, synthetic oxytocin dimers have been the subject of chemical and pharmacological investigation. This document provides a comprehensive overview of the synthesis, characterization, and in vitro biological activity of these dimeric forms, offering valuable insights for researchers in pharmacology and drug development.

The Question of Natural Occurrence

A thorough review of the scientific literature reveals no definitive evidence for the natural occurrence of oxytocin parallel dimers as physiologically functional molecules in vivo. The detection of oxytocin dimers has been reported under specific in vitro conditions, often as a result of thermal stress or particular pH environments, suggesting they are more likely degradation products or artifacts of experimental conditions rather than endogenous signaling molecules.[1] Studies involving the analysis of biological samples have focused on the detection of monomeric oxytocin, with the technical challenges of accurately measuring even this form being considerable. The low endogenous concentrations of oxytocin (in the pM range) make the detection of any potential dimeric forms exceedingly difficult.

Therefore, this guide will focus on the well-documented chemical synthesis and pharmacological evaluation of oxytocin dimers, providing a foundational understanding for researchers interested in the structure-activity relationships of oxytocin analogs.

Synthesis and Characterization of Oxytocin Dimers

The synthesis of both parallel and antiparallel oxytocin dimers has been achieved through chemical methods, primarily involving the formation of disulfide bridges between two oxytocin monomers.

General Synthesis Strategy

The synthesis of disulfide-bridged peptide dimers, including those of oxytocin, typically involves the following key steps:

-

Solid-Phase Peptide Synthesis (SPPS): The linear nonapeptide sequence of oxytocin is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Orthogonal Thiol Protection: To control the formation of the two disulfide bonds in the dimer, the cysteine residues at positions 1 and 6 are protected with different, orthogonally removable protecting groups.

-

Directed Disulfide Bond Formation (First Bridge): After cleavage from the resin, the first intermolecular disulfide bond is formed between two peptide chains in solution under controlled conditions.

-

Second Disulfide Bond Formation: The second intermolecular disulfide bond is then formed, often through oxidation, to yield the final dimeric structure.

-

Purification: The resulting dimeric product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Protocol: The linear precursor of oxytocin is synthesized on a solid-phase resin (e.g., Rink amide resin) using an automated peptide synthesizer. Standard Fmoc-amino acids are used. For the cysteine residues, orthogonally protected derivatives such as Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH are employed to allow for selective deprotection and disulfide bond formation. Upon completion of the synthesis, the peptide is cleaved from the resin and the acid-labile side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water). The crude peptide is then purified by RP-HPLC.

Protocol: Two equivalents of the purified linear oxytocin monomer (with one Cys residue protected, e.g., with Acm, and the other deprotected) are dissolved in a suitable solvent (e.g., aqueous acetic acid). An oxidizing agent, such as iodine or potassium ferricyanide, is added to facilitate the formation of the first intermolecular disulfide bond. Following the formation of the singly-linked dimer, the remaining protecting groups on the second set of cysteine residues are removed, and a second oxidation step is performed to form the second disulfide bridge, yielding the parallel dimer. The final product is purified by RP-HPLC and its identity confirmed by mass spectrometry.

Quantitative Data on Biological Activity

In vitro studies have been conducted to assess the biological activity of synthetic oxytocin dimers. These studies have consistently shown that the dimeric forms of oxytocin possess significantly lower potency compared to the monomeric form.

| Compound | Receptor | Assay Type | Potency (EC50) vs. Oxytocin | Reference |

| This compound | Oxytocin Receptor | Uterine Contraction (rat) | 0.2% - 6% | [2] |

| Oxytocin Antiparallel Dimer | Oxytocin Receptor | Uterine Contraction (rat) | 0.2% - 6% | [2] |

| This compound | Vasopressin V1a Receptor | Inositol Phosphate Accumulation | Reduced compared to oxytocin | |

| Oxytocin Antiparallel Dimer | Vasopressin V1a Receptor | Inositol Phosphate Accumulation | Reduced compared to oxytocin |

Note: The observed biological activity of the dimers may be, in part, attributable to their slow dissociation back into the more active monomeric form under the experimental conditions.

Signaling Pathways and Experimental Workflows

While there is no evidence for a distinct signaling pathway for an oxytocin dimer, its reduced activity is understood through its interaction with the known oxytocin receptor signaling cascade.

Oxytocin Receptor Signaling Pathway

The canonical signaling pathway for oxytocin involves the activation of the G-protein coupled oxytocin receptor (OTR), leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Caption: Canonical Oxytocin Receptor Signaling Pathway.

Logical Workflow for Oxytocin Dimer Formation

The formation of oxytocin dimers is primarily a result of chemical synthesis or degradation under specific conditions, rather than a regulated biological process.

Caption: Formation pathways of oxytocin dimers.

Experimental Workflow for Dimer Synthesis and Activity Testing

The process of creating and evaluating synthetic oxytocin dimers follows a structured experimental pipeline.

References

An In-depth Technical Guide on the Receptor Binding Profile of Oxytocin Parallel Dimers and Bivalent Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile of oxytocin parallel dimers and functionally related bivalent ligands. It includes quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support research and drug development in the field of oxytocin receptor pharmacology.

Introduction: Oxytocin Receptor Dimerization

The oxytocin receptor (OTR) is a class A G protein-coupled receptor (GPCR) that mediates the physiological effects of the neurohormone oxytocin. There is substantial evidence that GPCRs, including the OTR, can exist as dimers or higher-order oligomers.[1][2][3] This dimerization can be crucial for receptor trafficking, signaling, and pharmacology. OTRs have been shown to form both homodimers and heterodimers with other receptors, such as the vasopressin V1a receptor.[1] The dimeric nature of the OTR presents a unique opportunity for the design of bivalent ligands—molecules that contain two pharmacophores linked by a spacer—which can potentially bind to both protomers of a receptor dimer simultaneously. This guide focuses on the binding characteristics of such bivalent ligands, which serve as functional surrogates for parallel dimers, at the oxytocin receptor.

Quantitative Receptor Binding Profile of Bivalent Oxytocin Analogs

A study by Busnelli et al. (2016) provides key quantitative data on the binding affinity of a series of homobivalent oxytocin-derived peptide ligands.[1] These ligands consist of two identical oxytocin analogs (dOTK) linked by aliphatic spacers of varying lengths. The data reveals that the OTR can exist in both a high-affinity state, which is preferentially targeted by bivalent ligands of a specific spacer length, and a low-affinity state that does not distinguish between monovalent and bivalent analogs.[1]

| Ligand | Spacer Length (n) | High Affinity Ki (nM) | Low Affinity Ki (nM) | Reference |

| dOTK (monovalent) | N/A | 0.021 | 1.24 | [1] |

| dOTK2-C6 | 6 | - | 1.98 | [1] |

| dOTK2-C8 | 8 | 0.00008 | 3.35 | [1] |

| dOTK2-C10 | 10 | 0.0003 | 1.58 | [1] |

| dOTK2-C12 | 12 | 0.0007 | 2.15 | [1] |

| dOTK2-C14 | 14 | - | 1.63 | [1] |

Table 1: Binding affinities (Ki) of monovalent (dOTK) and bivalent (dOTK2-Cn) oxytocin analogs at the human oxytocin receptor.[1]

Signaling Pathways of the Oxytocin Receptor

The oxytocin receptor primarily couples to Gq/G11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This canonical pathway is central to many of oxytocin's physiological effects, including uterine contractions.

Beyond the canonical Gq pathway, the OTR can also couple to other G proteins and activate downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[5] Furthermore, upon prolonged agonist stimulation, the OTR undergoes desensitization, a process mediated by β-arrestins. β-arrestin recruitment not only uncouples the receptor from G proteins but can also initiate G protein-independent signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the binding and functional activity of oxytocin receptor ligands.

This protocol is adapted from Busnelli et al. (2016) and is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.[1]

Materials:

-

HEK293 cells stably expressing the human oxytocin receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

-

Radioligand: [3H]-Oxytocin.

-

Unlabeled competitor ligands (e.g., oxytocin, bivalent analogs).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hOTR cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of [3H]-Oxytocin (e.g., 1-2 nM).

-

Add increasing concentrations of the unlabeled competitor ligand.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 22°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor ligand.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value(s).

-

Calculate the Ki value(s) using the Cheng-Prusoff equation.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxytocin receptor - Wikipedia [en.wikipedia.org]

- 5. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

In Vivo Effects of Oxytocin Parallel Dimer Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxytocin parallel dimer, a synthetically created molecule consisting of two oxytocin monomers linked by disulfide bridges, has emerged as a subject of scientific inquiry due to its distinct pharmacological profile compared to its monomeric counterpart. This technical guide provides a comprehensive overview of the in vivo effects of this compound administration, with a focus on its synthesis, biological activity, and potential therapeutic implications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel oxytocic compounds.

While research indicates that the this compound exhibits a significantly lower biological potency than oxytocin, it demonstrates a notably protracted duration of action. The precise mechanism underlying this sustained effect is a subject of ongoing investigation, with theories pointing towards either a slow conversion to the active monomer in vivo or a direct interaction with dimeric oxytocin receptor complexes. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of this intriguing molecule.

Synthesis of this compound

The synthesis of oxytocin parallel dimers is achieved through established solid-phase peptide synthesis (SPPS) methodologies, most commonly employing 9-fluorenyl-methyloxycarbonyl (Fmoc) chemistry.[1][2] The key to successfully forming the parallel dimer lies in the strategic use of orthogonal protecting groups for the cysteine residues, which allows for the controlled, sequential formation of the two intermolecular disulfide bridges.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is a generalized representation based on established methods.[1][2] Specific reagents and reaction conditions may require optimization.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

-

Peptide Chain Elongation:

-

Sequentially couple Fmoc-protected amino acids in the order of the oxytocin sequence (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2).

-

Utilize orthogonal protecting groups for the cysteine residues. For instance, Cys(Acm) (acetamidomethyl) and Cys(Trt) (trityl) can be used.

-

-

First Intermolecular Disulfide Bond Formation:

-

Selectively deprotect one of the cysteine residues on two separate peptide chains while they are still attached to the resin.

-

Induce the formation of the first disulfide bond between the two chains using a mild oxidizing agent (e.g., iodine in a solution of dichloromethane and methanol).

-

-

Second Intermolecular Disulfide Bond Formation:

-

Cleave the partially dimerized peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Following cleavage and precipitation, deprotect the second set of cysteine residues.

-

Form the second disulfide bond through air oxidation in a dilute aqueous solution.

-

-

Purification: Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Biological Activity and Pharmacodynamics

The in vivo biological activity of the this compound is consistently reported to be significantly lower than that of the oxytocin monomer, ranging from 0.1% to 6% of the monomer's potency in various assays.[2][3] A defining characteristic of the dimer is its protracted and longer-lasting biological effect, particularly in stimulating uterine contractions.[4]

Quantitative Data on Biological Activity

| Compound | Biological Activity (Relative to Oxytocin) | Duration of Action | Reference |

| Oxytocin Monomer | 100% | Standard | [2] |

| This compound | 0.1% - 6% | Protracted | [2][3][4] |

Mechanism of Action

Two primary hypotheses exist to explain the biological activity of the this compound:

-

Pro-drug Hypothesis: This theory posits that the dimer itself is largely inactive and serves as a circulating reservoir that slowly releases the active oxytocin monomer through the reduction of the disulfide bonds in vivo.[2][4] This would account for both the lower potency and the extended duration of action.

-

Dimeric Receptor Interaction: A more recent hypothesis suggests that the this compound may directly interact with and activate dimeric or oligomeric forms of the oxytocin receptor.[5] The oxytocin receptor, a G-protein coupled receptor (GPCR), is known to form dimers and higher-order oligomers, which can influence its signaling properties.[6][7] The bivalent nature of the dimer could lead to a unique mode of receptor engagement, potentially explaining its distinct pharmacological profile.

In Vivo Effects on Uterine Contraction

The primary and most studied in vivo effect of oxytocin and its analogs is the stimulation of uterine smooth muscle contraction. While the parallel dimer is less potent than the monomer, its ability to induce sustained uterotonic activity is a key finding.[4]

Experimental Protocol: In Vivo Measurement of Uterine Contractions in Rats

This protocol is adapted from methodologies used to study oxytocin and its antagonists.[8][9]

-

Animal Preparation:

-

Use adult female Sprague-Dawley or Wistar rats in estrus or late-term pregnancy.

-

Anesthetize the rat with a suitable anesthetic (e.g., urethane).

-

Perform a laparotomy to expose the uterus.

-

-

Measurement of Uterine Activity:

-

Insert a small, water-filled balloon catheter into one of the uterine horns.

-

Connect the catheter to a pressure transducer, which is then connected to a polygraph or data acquisition system to record changes in intrauterine pressure.

-

-

Drug Administration:

-

Cannulate a jugular vein for intravenous administration of the test compounds.

-

Administer a bolus injection of the this compound at various doses.

-

For comparison, administer oxytocin monomer at equimolar doses.

-

-

Data Analysis:

-

Record the frequency, amplitude, and duration of uterine contractions before and after drug administration.

-

Calculate the area under the curve (AUC) of the pressure recordings to quantify the total contractile activity.

-

Compare the dose-response curves for the this compound and the monomer.

-

Pharmacokinetics

Detailed pharmacokinetic studies specifically on the this compound are limited in the publicly available literature. However, based on its protracted biological activity, it is hypothesized that the dimer has a longer half-life and slower clearance compared to the oxytocin monomer. The increased molecular size and potential for slower enzymatic degradation could contribute to these altered pharmacokinetic properties.

Comparative Pharmacokinetic Parameters (Oxytocin Monomer in Rats)

The following table provides pharmacokinetic parameters for the oxytocin monomer in rats for comparative purposes. It is important to note that these values may vary depending on the experimental conditions.

| Parameter | Value | Species | Reference |

| Half-life (t½) | ~3-10 minutes | Rat | [10] |

| Clearance (CL) | 19-21 mL/kg/min | Rat | [10] |

Signaling Pathways

The oxytocin receptor is a canonical Gq-coupled GPCR.[11][12] Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C. This cascade ultimately leads to the phosphorylation of myosin light chains and smooth muscle contraction. The oxytocin receptor can also couple to other signaling pathways, including the MAPK and RhoA/Rho kinase pathways.[11]

The specific downstream signaling events triggered by the this compound have not been fully elucidated. It is unclear whether it activates the same G-protein-coupling profile and second messenger systems as the monomer, or if its interaction with dimeric receptors leads to a biased or altered signaling cascade. Further research is needed to delineate the precise intracellular consequences of this compound administration.

Behavioral Effects

While the effects of central and peripheral administration of oxytocin monomer on social behavior, anxiety, and other behavioral paradigms are well-documented, there is a paucity of research specifically investigating the behavioral effects of the this compound.[13][14] Given its distinct pharmacokinetic and pharmacodynamic profile, it is plausible that the parallel dimer could elicit unique behavioral responses, potentially with a longer duration of action. Future studies are warranted to explore the impact of this compound administration on various behavioral domains.

Conclusion and Future Directions

The this compound represents a molecule with a unique pharmacological profile characterized by low potency and protracted in vivo effects. While the foundational aspects of its synthesis and primary biological activity have been established, significant knowledge gaps remain. Future research should focus on:

-

Detailed Pharmacokinetic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of the this compound is crucial for understanding its prolonged duration of action.

-

Mechanism of Action: Differentiating between the pro-drug hypothesis and the direct interaction with dimeric receptors will be key to understanding its molecular pharmacology.

-

Signaling Pathway Analysis: Investigating the specific downstream signaling cascades activated by the parallel dimer will provide insights into its cellular effects.

-

Behavioral Studies: Exploring the in vivo behavioral effects of the this compound could open new avenues for its potential therapeutic applications.

A thorough investigation of these areas will be instrumental in determining the potential of the this compound and other multivalent oxytocic ligands in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Solid-phase synthesis and biological activity of the parallel dimer of deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 6. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [cora.ucc.ie]

- 8. Effects of Intermittent and Continuous Oxytocin Exposure on Myometrial Contractile Activity in Term-Pregnant Rats In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Uterine contractions in rodent models and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. mdpi.com [mdpi.com]

- 13. Effects of oxytocin receptor agonism on acquisition and expression of pair bonding in male prairie voles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of oxytocin receptor agonism on acquisition and expression of pair bonding in male prairie voles - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Oxytocin Parallel Dimer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide summarizes the currently available scientific information on the pharmacokinetics of oxytocin parallel dimers. It is important to note that while research has been conducted on the synthesis and in vitro activity of these molecules, detailed in vivo pharmacokinetic studies are limited in the publicly available literature. This document aims to provide a comprehensive overview based on existing data and general principles of peptide pharmacokinetics.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, uterine contractions, and lactation. Its therapeutic potential is limited by a short biological half-life. To overcome this limitation, various analogs and modifications of oxytocin have been synthesized and investigated. Among these, the formation of oxytocin dimers, including parallel and antiparallel configurations, has been explored as a strategy to potentially prolong its biological activity. This guide focuses on the pharmacokinetics of the oxytocin parallel dimer, a molecule composed of two oxytocin monomers linked by disulfide bridges.

Synthesis and Structure

The synthesis of oxytocin parallel dimers has been described in the scientific literature. The process generally involves the assembly of linear protected peptide chains using solid-phase synthesis techniques, followed by the formation of two disulfide bonds in a controlled manner to create the dimeric structure.

Biological Activity and Toxicity

While specific pharmacokinetic parameters for the this compound are not extensively reported, studies on its biological activity provide some insights into its in vivo behavior.

Biological Activity

Research has indicated that oxytocin parallel dimers exhibit oxytocin- and vasopressin-like activities. A key finding is that the biological effects of these dimers are, in some cases, considerably protracted compared to the monomeric oxytocin. This suggests that the dimeric structure may confer a longer duration of action, which could be advantageous for therapeutic applications. The activity of these dimers is hypothesized to result from a slow reversion to the monomeric form under physiological conditions. The biological activities of parallel and antiparallel homo/hetero bis-cystine dimers of oxytocin and deamino-oxytocin have been reported to range from 0.2% to 6% of that of oxytocin.

Toxicity

Preclinical data in rats provide information on the acute toxicity of the oxytocin dimer.

Table 1: Acute Toxicity Data

| Compound | Animal Model | Route of Administration | LD50 |

| Oxytocin Dimer | Rat | Intravenous | 43 mg/kg |

| Oxytocin | Rat | Intravenous | 25 mg/kg |

This data indicates that the oxytocin dimer is less acutely toxic than monomeric oxytocin in rats.

Postulated Pharmacokinetic Profile

Based on the protracted biological activity observed, it can be inferred that the this compound possesses a longer in vivo half-life compared to monomeric oxytocin. The larger molecular size of the dimer may contribute to a reduced rate of renal clearance and enzymatic degradation. However, without dedicated pharmacokinetic studies, parameters such as clearance rate, volume of distribution, and bioavailability remain speculative.

Experimental Protocols

Synthesis of this compound

A general methodology for the synthesis of disulfide-bridged peptide dimers, including oxytocin parallel dimers, has been described. This involves:

-

Solid-Phase Peptide Synthesis: The linear nonapeptide sequence of oxytocin is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Orthogonal Thiol Protection: The cysteine residues are protected with different protecting groups to allow for selective deprotection and disulfide bond formation.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and protecting groups are removed.

-

Directed Disulfide Bond Formation: The first disulfide bond is formed in solution under controlled conditions.

-

Second Disulfide Bond Formation: The second disulfide bond is then formed, often through oxidation with iodine, to yield the final dimeric product.

-

Purification: The crude product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Generalized Protocol for In Vivo Pharmacokinetic Study in Rats

The following is a generalized protocol that could be adapted for studying the pharmacokinetics of an this compound:

-

Animal Model: Male or female Sprague-Dawley or Wistar rats are commonly used. Animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Drug Formulation and Administration: The this compound is dissolved in a suitable vehicle (e.g., sterile saline). A single intravenous (IV) bolus dose is administered.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration into tubes containing an anticoagulant and protease inhibitors to prevent degradation of the peptide.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of the this compound in plasma samples.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

-

Half-life (t½): The time required for the plasma concentration to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.

-

Signaling Pathway and Experimental Workflow

Oxytocin Receptor Signaling Pathway

The biological effects of oxytocin are mediated through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor. Upon binding, the receptor activates various intracellular signaling cascades.

Caption: Oxytocin Receptor Signaling Pathway.

Generalized Workflow for Synthesis and Evaluation of this compound

The following diagram illustrates a typical workflow from the synthesis of an this compound to its in vivo evaluation.

Caption: Generalized Experimental Workflow.

Conclusion and Future Directions

The this compound represents an intriguing modification of the native oxytocin molecule with the potential for a prolonged duration of action. The limited available data suggests a favorable toxicity profile compared to monomeric oxytocin. However, a comprehensive understanding of its pharmacokinetic properties is currently lacking. Future research should focus on conducting detailed in vivo pharmacokinetic studies to quantify its half-life, clearance, volume of distribution, and bioavailability. Such studies are essential to fully assess the therapeutic potential of the this compound and to guide its further development as a potential drug candidate.

An In-depth Technical Guide to the Mechanism of Action of Oxytocin Parallel Dimer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxytocin parallel dimer, a homodimer of the neuropeptide oxytocin linked by two disulfide bridges, represents an intriguing molecule with a distinct pharmacological profile compared to its monomeric counterpart. While early research suggested its biological activity stemmed from a slow conversion to the active monomer, more recent evidence indicates that the dimer possesses intrinsic activity at the oxytocin receptor (OTR). This guide provides a comprehensive overview of the current understanding of the this compound's mechanism of action, focusing on its receptor interaction, signaling pathways, and the experimental methodologies used for its characterization. It is important to note that while significant progress has been made, specific quantitative data regarding the dimer's binding affinity and its activity on all signaling pathways remain areas for further investigation.

Receptor Interaction and Binding Affinity

The this compound, like oxytocin, exerts its effects by binding to the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The OTR is known to form homodimers and heterodimers, which may influence ligand binding and signaling.[1][2]

While a definitive dissociation constant (Kd) for the this compound has not been reported in the literature, its biological activity is significantly lower than that of oxytocin. Early studies reported the biological activities of oxytocin dimers to be in the range of 0.2% to 6% of the monomer.[3][4] This suggests a lower binding affinity for the OTR compared to oxytocin. The larger size and altered conformation of the dimer likely present steric challenges for optimal interaction with the receptor's binding pocket.

Table 1: Comparative Biological Activity of Oxytocin and its Parallel Dimer

| Ligand | Relative Biological Activity (vs. Oxytocin) | Reference |

| Oxytocin | 100% | - |

| This compound | 0.2% - 6% | [3] |

Signal Transduction Pathways

The oxytocin receptor is known to couple to multiple G-protein signaling pathways, primarily the Gαq/phospholipase C (PLC) pathway and the Gαi/adenylyl cyclase inhibitory pathway.[5][6][7][8] Activation of these pathways leads to distinct downstream cellular responses.

Gαq/Phospholipase C (PLC) Pathway

The canonical signaling pathway for the oxytocin receptor is through the Gαq protein. Upon ligand binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for many of oxytocin's physiological effects, including uterine contractions.

Recent studies have shown that the this compound can activate the OTR, albeit with significantly reduced potency compared to oxytocin. In an inositol monophosphate (IP-1) accumulation assay, a measure of Gαq pathway activation, oxytocin parallel and antiparallel homodimers displayed a 10- to 100-fold reduced potency compared to oxytocin. This confirms that the dimer is a direct agonist of the OTR, and its action is not solely dependent on conversion to the monomer.

Gαi/Adenylyl Cyclase Pathway

In addition to Gαq coupling, the OTR can also signal through Gαi proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway can modulate various cellular processes and may be involved in the more nuanced effects of oxytocin signaling.

Currently, there is no specific quantitative data (e.g., EC50 values) available in the literature regarding the activity of the this compound on the Gαi signaling pathway. This represents a significant knowledge gap in understanding the complete pharmacological profile of the dimer and its potential for biased agonism.

Table 2: Potency of Oxytocin and its Parallel Dimer on the Gαq Signaling Pathway

| Ligand | Assay | Potency (EC50) | Fold-difference vs. Oxytocin | Reference |

| Oxytocin | IP-1 Accumulation | Not specified | 1x | |

| This compound | IP-1 Accumulation | Not specified | 10-100x lower |

Note: Specific EC50 values from the primary literature were not available for direct comparison.

Potential for Biased Agonism

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ligands with the oxytocin receptor.

Radioligand Binding Assay for Oxytocin Receptor

This protocol is adapted from standard methods for GPCR binding assays.

Objective: To determine the binding affinity (Kd) of an unlabeled ligand (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.

Materials:

-

Membrane preparation from cells expressing the human oxytocin receptor (e.g., HEK293-OTR or CHO-OTR cells).

-

Radiolabeled OTR antagonist (e.g., [3H]-Atosiban or [125I]-Ornithine Vasotocin Analog).

-

Unlabeled competitor ligand (this compound).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreenHTS FB).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled competitor ligand in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Radiolabeled ligand at a concentration near its Kd.

-

Unlabeled competitor ligand at various concentrations.

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

To determine non-specific binding, include wells with a high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in each well using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of the competitor ligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HTRF IP-One Assay for Gαq Signaling

This protocol is based on the HTRF IP-One assay kit from Cisbio.

Objective: To measure the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, as an indicator of Gαq pathway activation.

Materials:

-

Cells expressing the human oxytocin receptor.

-

HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).

-

Ligand (this compound).

-

Cell culture medium and plates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the ligand in stimulation buffer provided with the kit.

-

Remove the cell culture medium and add the ligand dilutions to the cells.

-

Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

-

Add the IP1-d2 conjugate to all wells.

-

Add the anti-IP1 cryptate to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the ratio of the two emission signals and convert it to IP-1 concentration using a standard curve.

-

Plot the IP-1 concentration against the ligand concentration and use non-linear regression to determine the EC50.

cAMP Assay for Gαi Signaling

This protocol is a general guide for a competitive immunoassay to measure changes in intracellular cAMP levels.

Objective: To measure the inhibition of adenylyl cyclase activity, and thus a decrease in cAMP levels, following the activation of a Gαi-coupled receptor.

Materials:

-

Cells expressing the human oxytocin receptor.

-

Forskolin or another adenylyl cyclase activator.

-

Ligand (this compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based).

-

Cell lysis buffer.

-

Plate reader compatible with the chosen assay format.

Procedure:

-

Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the ligand (this compound) at various concentrations for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Incubate for the recommended time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Read the plate on the appropriate plate reader.

-

The signal will be inversely proportional to the amount of cAMP in the sample.

-

Plot the signal against the ligand concentration and use non-linear regression to determine the IC50 for the inhibition of cAMP production.

Visualizations

Signaling Pathways

Caption: Oxytocin Receptor Signaling Pathways.

Experimental Workflow

Caption: General Experimental Workflow.

Conclusion and Future Directions

The this compound is a direct, albeit less potent, agonist of the oxytocin receptor. Its mechanism of action involves the activation of the Gαq/PLC signaling pathway, and it is presumed to also interact with the Gαi pathway, although this remains to be experimentally verified. The prolonged in vivo action initially attributed to slow monomerization may instead be a result of its distinct pharmacokinetic profile.

Key areas for future research include:

-

Quantitative Binding Studies: Determining the precise binding affinity (Kd) of the this compound for the OTR is essential for a complete pharmacological characterization.

-

Gi Pathway Activation: Quantifying the dimer's potency (EC50) on the Gαi/cAMP pathway is crucial to understand its full signaling profile and to investigate potential biased agonism.

-

In Vivo Pharmacokinetics and Pharmacodynamics: A more detailed investigation into the in vivo metabolism, distribution, and duration of action of the parallel dimer is needed to correlate its in vitro activity with its physiological effects.

A thorough understanding of the this compound's mechanism of action will not only provide valuable insights into the structure-activity relationships of oxytocin analogs but may also open new avenues for the development of novel therapeutics with unique pharmacological properties.

References

- 1. Homo- and hetero-dimeric complex formations of the human oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of dimeric and oligomeric complexes of the human oxytocin receptor by co-immunoprecipitation and bioluminescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses and biological activities of parallel and antiparallel homo and hetero bis-cystine dimers of oxytocin and deamino-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Oxytocin Receptor-G Protein Signaling in the Autoregulation of Activities of Oxytocin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

Methodological & Application

Solid-Phase Synthesis Protocol for Oxytocin Parallel Dimer: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in various physiological processes, including uterine contraction, lactation, and social bonding. Its therapeutic potential has led to extensive research into its synthesis and the development of analogs with modified pharmacological properties. The dimerization of oxytocin, particularly the formation of a parallel dimer, represents an intriguing strategy to modulate its activity and pharmacokinetic profile. This application note provides a detailed protocol for the solid-phase synthesis of the oxytocin parallel dimer, leveraging the principles of Fmoc-based solid-phase peptide synthesis (SPPS) and orthogonal protection strategies for regioselective disulfide bond formation.